2-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride
Description
2-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a dioxolane ring attached to the pyrrolidine scaffold at the 2-position. The molecular formula is inferred as C₇H₁₃NO₂·HCl, with a molecular weight of approximately 179.64 g/mol . The dioxolane moiety enhances solubility in polar solvents, a characteristic shared with structurally related compounds like 1-(1,3-diphenylpropan-2-yl)pyrrolidine hydrochloride, which exhibits solubility in DMF, DMSO, ethanol, and PBS .
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-6(8-3-1)7-9-4-5-10-7;/h6-8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLYJYMVMMMWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2OCCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride involves the reaction of pyrrolidine with 1,3-dioxolane under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified and converted to its hydrochloride salt form . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Ring-Opening Reactions
The dioxolane moiety undergoes acid- or base-catalyzed ring-opening reactions. Under acidic conditions (e.g., HCl or H₂SO₄), the dioxolane ring hydrolyzes to regenerate the corresponding diol or ketone. For example:
This reactivity is attributed to the instability of the dioxolane ring in aqueous acidic media .
Nucleophilic Substitution
The pyrrolidine nitrogen acts as a nucleophile, facilitating alkylation or acylation reactions. For instance, treatment with alkyl halides (e.g., methyl iodide) in basic conditions yields N-alkylated derivatives:
Oxidation and Reduction
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Oxidation : The pyrrolidine ring can undergo oxidative dehydrogenation with reagents like KMnO₄ to form pyrrole derivatives.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dioxolane ring to a diol without affecting the pyrrolidine core.
Reagents and Conditions
Key reaction parameters are summarized below:
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Acidic Hydrolysis | HCl (aq.), reflux | 2-(1,2-Dihydroxyethyl)pyrrolidine |
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-2-(1,3-dioxolan-2-yl)pyrrolidine |
| Oxidation | KMnO₄, H₂O, 25°C | 2-(1,3-Dioxolan-2-yl)pyrrole |
| Catalytic Hydrogenation | H₂ (1 atm), Pd-C, EtOH | 2-(1,2-Dihydroxyethyl)pyrrolidine |
Stability Under Various Conditions
-
Thermal Stability : Stable up to 150°C; decomposition occurs above 200°C, producing CO₂ and pyrrolidine derivatives .
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pH Sensitivity : Rapid hydrolysis occurs below pH 3 or above pH 10 .
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Photostability : Degrades under UV light (λ = 254 nm) via radical-mediated pathways.
Mechanistic Insights
The stereoelectronic effects of the dioxolane ring influence reaction pathways:
Scientific Research Applications
Medicinal Chemistry
2-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride has been investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
- Cholinesterase Inhibition : Similar compounds have shown moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential use in treating neurodegenerative diseases such as Alzheimer's disease. This inhibition can enhance neurotransmission by preventing the breakdown of acetylcholine .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitutions and other organic reactions makes it valuable for creating complex structures.
- Building Block for Synthesis : It is utilized in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. The presence of the dioxolane ring enhances its reactivity, facilitating various synthetic pathways .
Material Science
Research has indicated that derivatives of this compound can be used in the development of advanced materials, particularly in polymer chemistry.
- Polymerization Reactions : The dioxolane group can participate in polymerization processes, leading to the formation of novel polymers with specific properties suitable for applications in coatings, adhesives, and other materials.
The biological activity of this compound has been evaluated through various studies. The following table summarizes key findings regarding its antimicrobial properties:
These findings suggest that the compound exhibits significant antimicrobial activity against both bacterial and fungal strains.
Anticonvulsant Properties
A study on related pyrrolidine compounds revealed anticonvulsant activity in certain derivatives. The most active compounds displayed protection against electrically induced seizures, suggesting that modifications to the pyrrolidine structure can enhance neuroprotective effects. This opens avenues for developing new anticonvulsant medications from this compound class .
Psychostimulant Effects
Research indicates that some derivatives may stimulate locomotor activity in animal models, paralleling their interaction with dopamine transporters (DAT) and norepinephrine transporters (NET). These findings highlight the potential for developing psychostimulant medications from this compound class .
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: 2- vs. 3-Substituted Dioxolane Pyrrolidine Derivatives
The 3-substituted variant (CID 17997280) has the SMILES structure C1CNCC1C2OCCO2, where the dioxolane group is at the 3-position of pyrrolidine . In contrast, the 2-substituted target compound would feature the dioxolane at the 2-position, altering electronic distribution and steric hindrance. Notably, the 3-substituted derivative was listed as discontinued by CymitQuimica (Ref: 10-F088492), suggesting challenges in synthesis or commercial viability .
Pyrrolidine Derivatives with Bulky Substituents
1-(1,3-Diphenylpropan-2-yl)pyrrolidine hydrochloride (MW 301.9 g/mol) incorporates a diphenylpropan-2-yl group, conferring lipophilicity and structural similarity to dissociative anesthetics. Its solubility profile (DMF: 12 mg/ml, PBS: 10 mg/ml) contrasts with the dioxolane-containing analogs, highlighting how bulky aromatic substituents reduce aqueous solubility compared to oxygen-rich dioxolane moieties .
Secondary Amines with Heterocyclic Attachments
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (C₉H₁₃N₃·2HCl, MW 236.14 g/mol) demonstrates the influence of a pyridine ring on stability and handling.
Biological Activity
2-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride is a chemical compound noted for its significant biological activities and versatility in various applications, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
- Molecular Formula : CHClN\O
- Molecular Weight : 209.64 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in ethanol, methanol, and dimethylformamide
- Melting Point : 138°C to 143°C
- SMILES Notation : C1CC(NC1)C2OCCO2.Cl
Biological Activity Overview
This compound exhibits a range of biological activities:
- Catalytic Role : It acts as a catalyst in peptide and protein synthesis, enhancing the efficiency of these biochemical processes.
- Chirality and Drug Design : The compound's zwitterionic structure allows it to function as both a nucleophile and electrophile, making it valuable in asymmetric synthesis and drug design. Its enantiomers display varying biological activities, which can be exploited in pharmaceutical applications.
- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial properties, making it a candidate for agricultural and medicinal uses.
- Insecticidal Activity : Its effectiveness as an insecticide has been noted, expanding its potential applications beyond human health into agricultural sectors.
The biological mechanisms through which this compound operates include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
- Interaction with Biological Systems : Research indicates that the compound's interactions with various biological systems can lead to significant alterations in cellular processes, particularly in the context of cancer and infectious diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The findings demonstrated a minimum inhibitory concentration (MIC) that was effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT116 | 5.0 |
| MCF7 | 7.5 |
| HeLa | 6.0 |
These results suggest that this compound may serve as a lead compound for developing new anticancer therapies.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for optimizing the synthesis of 2-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratios) and identify optimal conditions. Statistical tools like response surface methodology (RSM) can minimize the number of trials while maximizing yield and purity . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, as demonstrated by ICReDD’s approach to reaction design .
Q. How can researchers reliably characterize the structural integrity of this compound?
- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to confirm the pyrrolidine backbone and dioxolane ring geometry, HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS) to verify molecular weight. Cross-reference with X-ray crystallography if single crystals are obtainable .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to PPE requirements (gloves, lab coat, goggles) and conduct reactions in a fume hood to avoid inhalation. Store separately from oxidizing agents, and dispose of waste via certified chemical treatment services to prevent environmental contamination . For hygroscopic or reactive batches, use inert-atmosphere gloveboxes .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms involving this compound?
- Methodological Answer : Employ density functional theory (DFT) to map potential energy surfaces for key steps like ring-opening or nucleophilic substitution. Use molecular dynamics simulations to study solvation effects and transition states. Validate predictions with isotopic labeling experiments (e.g., ¹⁸O tracing in dioxolane ring cleavage) .
Q. How should researchers address contradictory data in kinetic studies of this compound’s degradation pathways?
- Methodological Answer : Apply statistical significance testing (e.g., ANOVA) to differentiate experimental noise from mechanistic variations. Use Arrhenius plot analysis to compare activation energies across studies. If discrepancies persist, conduct controlled stability studies under varying pH, temperature, and humidity to isolate degradation triggers .
Q. What advanced techniques can identify degradation products of this compound under stressed conditions?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH) with LC-HRMS to detect trace degradants. Pair with multivariate analysis (e.g., PCA) to correlate degradation pathways with environmental factors. For structural elucidation, use tandem MS/MS fragmentation and compare with spectral libraries .
Q. How can computational tools improve the scalability of this compound’s synthesis?
- Methodological Answer : Leverage process simulation software (e.g., Aspen Plus) to model heat/mass transfer in large-scale reactors. Optimize catalyst recycling using lifecycle assessment (LCA) tools. Validate scalability with pilot-scale batch reactions, monitoring for byproduct formation via inline FTIR spectroscopy .
Q. What strategies mitigate batch-to-batch variability in enantiomeric purity for chiral derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
